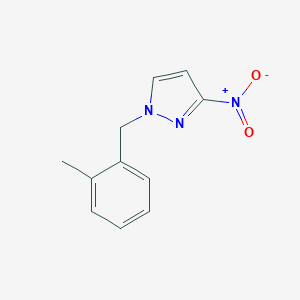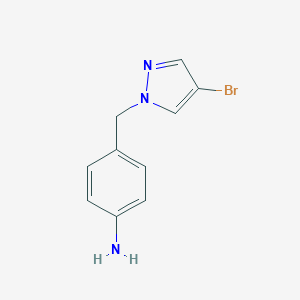
4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine” is a complex organic molecule. It contains a phenylamine group (aniline), which is a benzene ring attached to an amine (-NH2) group. It also contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a bromine atom at the 4th position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrazole ring, followed by bromination at the 4th position. The bromopyrazole could then be reacted with a suitable phenylamine derivative to introduce the phenylamine group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenylamine group and the bromopyrazole group. The bromine atom would be expected to add significant weight to the molecule, and the presence of the nitrogen atoms in the pyrazole ring and the amine group could result in interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the bromine atom, the pyrazole ring, and the amine group. The bromine atom could potentially be replaced in a substitution reaction. The pyrazole ring might participate in various reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly quite reactive. The pyrazole ring and the amine group could result in the compound having basic properties .Scientific Research Applications
Reactivity and Applications in Synthesis
Pyrazole derivatives serve as valuable building blocks in the synthesis of various classes of heterocyclic compounds. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlights the reactivity of these compounds in forming heterocycles like pyrazolo-imidazoles, thiazoles, spiropyrroles, and others. This reactivity is leveraged for synthesizing a wide range of precursors, including amines and azacrown ethers, indicating potential applications in dye synthesis and heterocyclic chemistry (Gomaa & Ali, 2020).
Therapeutic Applications
Pyrazoline derivatives have been extensively studied for their pharmacological effects. They exhibit a range of activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. The therapeutic potential of pyrazoline derivatives is significant, with studies highlighting their role as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, and antiviral agents. These derivatives also show promise in treating conditions like hypertension and diabetes, underscoring their versatility in drug development (Shaaban, Mayhoub, & Farag, 2012).
Synthetic Strategies for Anticancer Agents
The synthesis of pyrazoline derivatives for developing new anticancer agents has been a focal point of recent research. Synthetic strategies involving pyrazoline derivatives are aimed at showcasing their biological activity against cancer, highlighting the role of pyrazolines as a critical moiety in anticancer research. The exploration of pyrazoline derivatives in anticancer therapy underscores the ongoing efforts to identify novel therapeutic agents (Ray et al., 2022).
Multicomponent Synthesis for Bioactive Derivatives
Recent advancements in the synthesis of pyrazole derivatives through multicomponent reactions (MCRs) emphasize their therapeutic potential. These developments have facilitated the synthesis of pyrazole derivatives with antibacterial, anticancer, antifungal, and antioxidant activities, further illustrating the broad applicability of pyrazoles in pharmaceutical and medicinal chemistry (Becerra, Abonía, & Castillo, 2022).
Future Directions
properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-9-5-13-14(7-9)6-8-1-3-10(12)4-2-8/h1-5,7H,6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMZRXDYBWFGIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232604 |
Source


|
| Record name | Benzenamine, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine | |
CAS RN |
512809-49-3 |
Source


|
| Record name | Benzenamine, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

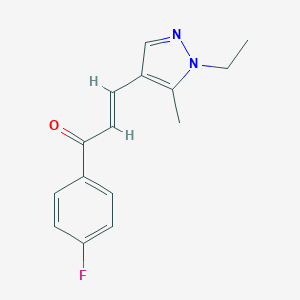
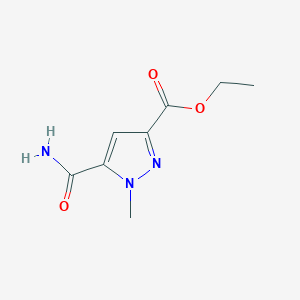
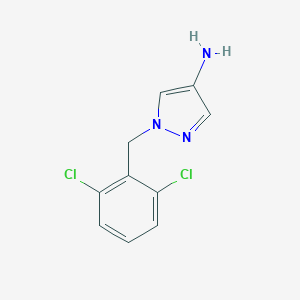
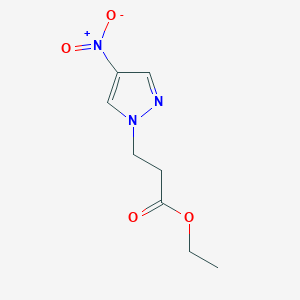
![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)
![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)
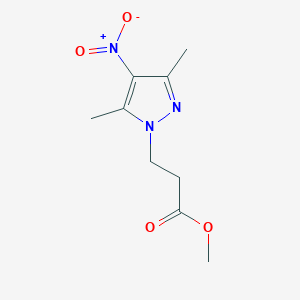
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B508025.png)
![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde](/img/structure/B508027.png)
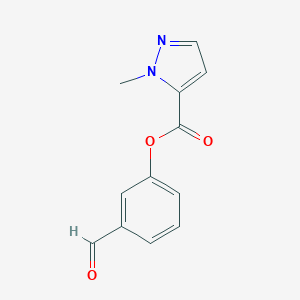
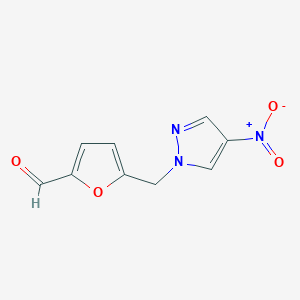
![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)
![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)
